molecular formula C17H16ClN3O3S B3437185 N-{[4-(acetylamino)phenyl]carbamothioyl}-5-chloro-2-methoxybenzamide

N-{[4-(acetylamino)phenyl]carbamothioyl}-5-chloro-2-methoxybenzamide

Cat. No.: B3437185
M. Wt: 377.8 g/mol
InChI Key: OOLUIFULQHNLLF-UHFFFAOYSA-N
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Description

N-{[4-(acetylamino)phenyl]carbamothioyl}-5-chloro-2-methoxybenzamide is an organic compound with a complex structure It is characterized by the presence of an acetylamino group, a carbamothioyl group, a chloro substituent, and a methoxy group attached to a benzamide core

Properties

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-10(22)19-12-4-6-13(7-5-12)20-17(25)21-16(23)14-9-11(18)3-8-15(14)24-2/h3-9H,1-2H3,(H,19,22)(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLUIFULQHNLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(acetylamino)phenyl]carbamothioyl}-5-chloro-2-methoxybenzamide typically involves multiple steps. One common method starts with the acetylation of 4-aminophenylamine to form 4-(acetylamino)phenylamine. This intermediate is then reacted with carbon disulfide and a suitable base to introduce the carbamothioyl group. The final step involves the coupling of this intermediate with 5-chloro-2-methoxybenzoic acid under appropriate conditions to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(acetylamino)phenyl]carbamothioyl}-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamothioyl group, converting it to a thiol or other reduced forms.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-{[4-(acetylamino)phenyl]carbamothioyl}-5-chloro-2-methoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[4-(acetylamino)phenyl]carbamothioyl}-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. The acetylamino and carbamothioyl groups may play a role in binding to enzymes or receptors, modulating their activity. The chloro and methoxy substituents can influence the compound’s overall reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methoxybenzamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    N-{[4-(acetylamino)phenyl]carbamothioyl}-5-chloro-2-ethoxybenzamide: Contains an ethoxy group instead of a methoxy group, potentially altering its chemical properties.

    N-{[4-(acetylamino)phenyl]carbamothioyl}-5-bromo-2-methoxybenzamide: The bromo substituent may confer different reactivity compared to the chloro group.

Uniqueness

N-{[4-(acetylamino)phenyl]carbamothioyl}-5-chloro-2-methoxybenzamide is unique due to the specific combination of functional groups, which can influence its chemical reactivity and potential applications. The presence of both chloro and methoxy substituents on the benzamide core can provide distinct properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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